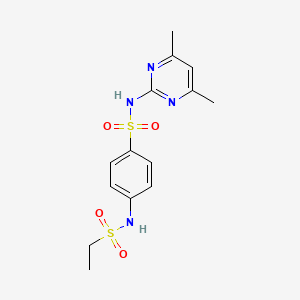

N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide, also known as DSF (Disulfiram), is a chemical compound that has been widely studied for its potential therapeutic applications. DSF was first synthesized in the 1920s as a potential treatment for parasitic infections, but it was later discovered to have other medical uses.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Structural Analysis

A comprehensive theoretical and experimental structural study on a closely related compound, sulfamethazine Schiff-base, showed its optimized molecular structure and harmonic vibrational frequencies investigated through DFT/B3LYP and HF methods. This study underscores the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond, analyzed using natural bond orbital (NBO) analysis. The electronic structures, described by the TD-DFT method, and the structure–activity relationship correlate biological activity with quantum descriptors, suggesting potential applications in material science and molecular engineering (Mansour & Ghani, 2013).

Antimicrobial Activity

Research into the synthesis and biological evaluation of thiourea derivatives bearing the benzenesulfonamide moiety, inspired by second-line antituberculosis pro-drugs, showed significant antimycobacterial activity. This indicates the potential of N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Molecular Docking and SAR Study

A detailed study on the selective coordination ability of a sulfamethazine Schiff-base ligand towards copper(II) revealed insights into the molecular structures, spectral characteristics, and structural-activity relationship (SAR). This highlights the compound's potential in biochemical applications, particularly in understanding the interaction with metal ions and its effects on biological activities (Mansour, 2014).

Enzyme Inhibition and Molecular Docking

The Schiff bases derived from sulfamethazine were probed as urease inhibitors, showing moderate to strong inhibitory activity. This study emphasizes the potential of incorporating the N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide structure into novel compounds for enzyme inhibition, providing a basis for further exploration in therapeutic agents and agricultural chemicals (Hamad et al., 2020).

Eigenschaften

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S2/c1-4-23(19,20)17-12-5-7-13(8-6-12)24(21,22)18-14-15-10(2)9-11(3)16-14/h5-9,17H,4H2,1-3H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQONTMGWSYNHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-(ethylsulfonylamino)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2854647.png)

![2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2854649.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2854654.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2854660.png)

![[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine](/img/structure/B2854662.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2854663.png)

![2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2854665.png)